molecular formula C11H25Br2N B590048 N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide CAS No. 88805-95-2

N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide

Cat. No. B590048
CAS RN: 88805-95-2
M. Wt: 331.136
InChI Key: VZFUYGASMVCGLH-UHFFFAOYSA-N
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Description

“N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide” is likely an organic compound containing a bromopropyl and butylbutan-1-amine group. The presence of the bromine atom suggests that it could be used in substitution reactions .


Molecular Structure Analysis

The molecule likely has a chain structure due to the presence of the alkyl groups (butyl and propyl). The bromine atom is likely connected to the propyl group, and the amine (NH2) is likely connected to the butyl group .


Chemical Reactions Analysis

Amines are basic and can react with acids to form salts. Also, the bromine atom could potentially make this compound a good candidate for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Generally, amines have a fishy smell, are soluble in water, and can participate in hydrogen bonding .

Scientific Research Applications

Synthesis of Photochemically Reactive Compounds

3-Bromopropyldibutylamine Hydrobromide: is utilized in the synthesis of photochemically reactive compounds, such as azobenzene rotaxanes . These compounds have the ability to change their geometric configuration upon exposure to light, making them useful in the development of molecular machines and switches.

Development of Thermally Reactive Molecules

The compound serves as a precursor in creating thermally reactive molecules, particularly indolocarbazole-containing 2rotaxanes . These molecules can alter their structure with temperature changes, which is beneficial for creating responsive materials in nanotechnology.

Chemical Modification of Molecular Skeletons

This compound is often used to introduce a propylamine group into molecular skeletons . This modification is crucial in the field of organic synthesis, where it can lead to the creation of new drugs and materials with novel properties.

Creation of Biochemical Probes

In proteomics research, 3-Bromopropyldibutylamine Hydrobromide is used to create biochemical probes . These probes can bind to specific proteins or enzymes, allowing scientists to study biological processes and identify potential drug targets.

Mechanism of Action

The mechanism of action would depend on how this compound is used. For example, if used in a substitution reaction, the bromine atom would likely be replaced by another group .

Safety and Hazards

Like many organic compounds, it should be handled with care to avoid ingestion, inhalation, or contact with skin or eyes .

Future Directions

The future directions for this compound would depend on its potential applications. It could be used in the synthesis of other compounds, or in industries like pharmaceuticals or materials science .

properties

IUPAC Name

N-(3-bromopropyl)-N-butylbutan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24BrN.BrH/c1-3-5-9-13(10-6-4-2)11-7-8-12;/h3-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFUYGASMVCGLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10750261
Record name N-(3-Bromopropyl)-N-butylbutan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10750261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide

CAS RN

88805-95-2
Record name N-(3-Bromopropyl)-N-butylbutan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10750261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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